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Compound of Interest

Compound Name:
2-Amino-4-(1H-pyrazol-1-

YL)benzoic acid

Cat. No.: B1524219 Get Quote

An In-Depth Technical Guide to 2-Amino-4-(1H-pyrazol-1-yl)benzoic Acid

Introduction
2-Amino-4-(1H-pyrazol-1-yl)benzoic acid stands as a significant heterocyclic compound,

integrating three key pharmacophores: an aminobenzoic acid scaffold, a pyrazole ring, and an

aniline-like linkage. This molecular architecture makes it a versatile building block in medicinal

chemistry and drug discovery. The pyrazole nucleus, a five-membered diazole, is a privileged

scaffold found in numerous approved drugs, valued for its metabolic stability and diverse

biological activities.[1][2] The aminobenzoic acid moiety, particularly the para-aminobenzoic

acid (PABA) backbone, is a well-established starting point for synthesizing molecules with a

wide range of therapeutic applications, including anticancer, antibacterial, and anti-

inflammatory properties.[3] This guide provides a comprehensive overview of the compound's

profile, synthesis, potential applications, and relevant experimental methodologies for

researchers in the field.

Compound Profile
A clear identification of the target compound is the foundation of any research endeavor. The

key identifiers and properties for 2-Amino-4-(1H-pyrazol-1-yl)benzoic acid are summarized

below.
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Property Value Source

IUPAC Name
2-Amino-4-(1H-pyrazol-1-

yl)benzoic acid
N/A

CAS Number 1186663-55-7 [4]

Molecular Formula C₁₀H₉N₃O₂ Calculated

Molecular Weight 203.20 g/mol Calculated

Synonyms
Benzoic acid, 2-amino-4-(1H-

pyrazol-1-yl)-
[4]

Synthesis and Mechanistic Insights
The synthesis of pyrazole-substituted benzoic acids typically involves the strategic coupling of

a suitably functionalized benzoic acid precursor with a pyrazole-forming reagent or a pre-

formed pyrazole ring. A common and effective method is the reaction of a hydrazine derivative

with a 1,3-dicarbonyl compound. For the title compound, a logical synthetic pathway involves

the reaction of 4-hydrazinobenzoic acid with a suitable three-carbon electrophile that can

cyclize to form the pyrazole ring.

The causality behind this choice of reactants lies in the well-established Paal-Knorr synthesis

for pyrazoles. The hydrazine group provides the two necessary nitrogen atoms, while the

dicarbonyl compound provides the carbon backbone of the five-membered ring. The reaction

proceeds via a condensation mechanism, forming a hydrazone intermediate, followed by an

intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

Below is a generalized workflow for the synthesis of such compounds.
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Caption: Generalized synthetic workflow for pyrazole-substituted benzoic acids.

Core Applications in Drug Discovery
The structural motifs within 2-Amino-4-(1H-pyrazol-1-yl)benzoic acid suggest significant

potential across several therapeutic areas. The pyrazole core is a cornerstone in the

development of kinase inhibitors for oncology, while aniline-derived pyrazoles have shown

potent antibacterial activity.[1][2] The broader class of aminobenzoic acid derivatives has been

explored for anti-inflammatory and analgesic effects.[5]
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Potential Therapeutic Applications
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Caption: Potential drug discovery applications derived from the core scaffold.

Antibacterial Activity
A significant body of research highlights that pyrazole derivatives, particularly those linked to a

benzoic acid moiety, are potent antibacterial agents.[6][7] Many of these compounds are

effective against drug-resistant Gram-positive bacteria like Methicillin-resistant Staphylococcus

aureus (MRSA).[8][9] The mechanism of action for some analogs has been identified as the

inhibition of fatty acid biosynthesis (FAB), a critical pathway for bacterial survival.[2][6] This

makes the title compound a prime candidate for development as a narrow-spectrum antibiotic.

Anticancer Potential
Pyrazole derivatives are prevalent in modern oncology, often acting as inhibitors of protein

kinases that drive cancer cell proliferation.[10] The structural features of 2-Amino-4-(1H-
pyrazol-1-yl)benzoic acid make it an attractive starting point for designing novel kinase

inhibitors. The pyrazole can engage in hydrogen bonding within an ATP-binding pocket, while

the benzoic acid provides a handle for further functionalization to improve potency and

selectivity.
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Experimental Protocol: In Vitro Antibacterial
Susceptibility Testing
To validate the antibacterial potential of the title compound, a standard microbroth dilution

assay to determine the Minimum Inhibitory Concentration (MIC) is essential. This protocol is a

self-validating system when appropriate controls are included.

Objective: To determine the MIC of 2-Amino-4-(1H-pyrazol-1-yl)benzoic acid against

Staphylococcus aureus.

Materials:

2-Amino-4-(1H-pyrazol-1-yl)benzoic acid (Test Compound)

Staphylococcus aureus (e.g., ATCC 29213)

Cation-adjusted Mueller-Hinton Broth (CAMHB)

Dimethyl sulfoxide (DMSO)

Sterile 96-well microtiter plates

Vancomycin (Positive Control)

Spectrophotometer or plate reader

Methodology:

Preparation of Test Compound Stock: Dissolve the test compound in DMSO to a high

concentration (e.g., 10 mg/mL). This stock solution will be used for serial dilutions. The use

of DMSO is critical for solubilizing organic compounds, but its final concentration in the assay

must be kept low (typically ≤1%) to avoid solvent-induced toxicity.

Bacterial Inoculum Preparation: Culture S. aureus overnight in CAMHB. Dilute the overnight

culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units

(CFU)/mL in the wells of the microtiter plate. The density of the inoculum is crucial for the

reproducibility of MIC results.
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Serial Dilution:

Add 100 µL of CAMHB to all wells of a 96-well plate.

Add an appropriate volume of the compound stock solution to the first well to achieve the

highest desired test concentration after dilution, and mix.

Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second,

mixing, and continuing this process across the plate. This creates a concentration

gradient.

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final

volume to 200 µL.

Controls (Self-Validation):

Positive Control: A row of wells with a known antibiotic (e.g., Vancomycin) undergoing the

same serial dilution. This validates that the bacteria are susceptible to a standard

antibiotic.

Negative Control (Sterility): A well containing only CAMHB to check for contamination.

Growth Control: A well containing CAMHB and the bacterial inoculum but no test

compound. This ensures the bacteria can grow under the assay conditions.

Solvent Control: A well containing bacteria and the highest concentration of DMSO used in

the assay to ensure the solvent itself is not inhibitory.

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

MIC Determination: The MIC is defined as the lowest concentration of the compound that

completely inhibits visible growth of the organism. This can be assessed visually or by

measuring the optical density (OD) at 600 nm.

Data Presentation: Exemplary Antibacterial Activity
Based on literature for similar compounds, one could expect the following profile.[7][8]
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Compound
MIC against S. aureus
(µg/mL)

MIC against E. faecalis
(µg/mL)

2-Amino-4-(1H-pyrazol-1-

yl)benzoic acid
1 - 8 2 - 16

Vancomycin (Positive Control) 0.5 - 2 1 - 4

Note: These values are hypothetical and serve as an example of expected results for this class

of compounds.

Conclusion
2-Amino-4-(1H-pyrazol-1-yl)benzoic acid is a compound of significant interest for medicinal

chemists and drug development professionals. Its composite structure, leveraging the proven

utility of the pyrazole and aminobenzoic acid scaffolds, positions it as a promising starting point

for the development of novel therapeutics, particularly in the antibacterial and anticancer

domains. The synthetic accessibility and potential for diverse functionalization underscore its

value as a versatile building block in the ongoing search for new and effective medicines.

Further investigation into its specific biological targets and structure-activity relationships is

warranted to fully exploit its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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